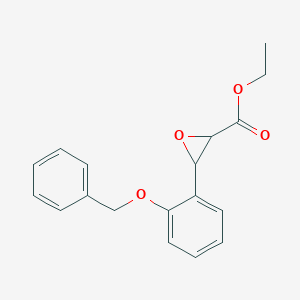

Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C18H18O4 and a molecular weight of 298.34 g/mol . This compound is characterized by the presence of an oxirane ring, a benzyloxy group, and an ethyl ester group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate typically involves the reaction of 2-(benzyloxy)benzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium(II) acetate. The reaction proceeds through a cyclopropanation mechanism, followed by ring-opening to form the oxirane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of diols.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-methyl-3-phenyl-oxirane-2-carboxylate

- Ethyl 3-(2-methoxyphenyl)oxirane-2-carboxylate

- Ethyl 3-(2-hydroxyphenyl)oxirane-2-carboxylate

Uniqueness

Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in organic synthesis and various research applications .

Biological Activity

Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate, also known by its CAS number 2231304-60-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H18O4

- Molecular Weight : 298.34 g/mol

- Purity : 97% (as per commercial sources)

The structure of this compound features an oxirane ring, which is known for its reactivity and biological significance. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Potential

The exploration of small molecules targeting the PD-1/PD-L1 pathway in cancer immunotherapy has gained traction. Compounds that exhibit structural characteristics akin to this compound may also be investigated for their ability to modulate immune responses against tumors . The benzyloxy substitution could play a crucial role in enhancing selectivity and reducing off-target effects.

Enzyme Inhibition

Research indicates that compounds related to this compound may act as inhibitors of various enzymes involved in metabolic pathways. For example, inhibitors targeting acetyl-CoA carboxylase (ACC), which is crucial for fatty acid metabolism, have been identified . Such enzyme inhibition could lead to therapeutic applications in metabolic disorders.

Study on Antiviral Activity

In a study focusing on enzyme inhibitors for HIV treatment, various derivatives were synthesized and evaluated for their inhibitory potency against HIV protease. The findings indicated that modifications in the biphenyl structure significantly affected both enzyme inhibition and antiviral activity . While direct data on this compound is not available, it is reasonable to hypothesize that similar modifications could yield promising results.

Anticancer Research

A recent investigation into small-molecule inhibitors targeting immune checkpoints highlighted the need for novel scaffolds with improved pharmacological profiles. The study emphasized that compounds with benzyloxy groups could enhance binding affinity and specificity towards PD-L1, thereby improving therapeutic outcomes in cancer immunotherapy .

Enzyme Inhibition Studies

Research has shown that compounds structurally related to this compound can inhibit ACC enzymes effectively. This inhibition plays a vital role in managing lipid metabolism and could be beneficial in treating obesity and related metabolic disorders .

Data Table: Biological Activities of Related Compounds

Properties

IUPAC Name |

ethyl 3-(2-phenylmethoxyphenyl)oxirane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-2-20-18(19)17-16(22-17)14-10-6-7-11-15(14)21-12-13-8-4-3-5-9-13/h3-11,16-17H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIADKOCLEBEGPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C2=CC=CC=C2OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.